3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol
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Overview
Description
3’-(2,4-Diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol is a complex organic compound featuring a biphenyl core substituted with a pyrimidine derivative and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The general steps include:
Preparation of the biphenyl core: This can be achieved through the coupling of appropriate aryl halides with boronic acids or esters.
Introduction of the pyrimidine moiety: The pyrimidine derivative can be synthesized separately and then coupled to the biphenyl core using similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3’-(2,4-Diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3’-(2,4-Diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3’-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain enzymes involved in cell proliferation . The pyrimidine moiety can bind to the active site of enzymes, disrupting their function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share the pyrimidine core and have similar biological activities.
Methoxy-substituted biphenyls: These compounds have similar structural features and can undergo similar chemical reactions.
Uniqueness
3’-(2,4-Diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1’-biphenyl]-4-ol is unique due to the combination of its biphenyl core with a pyrimidine derivative and methoxy groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(2,4-diaminopyrimidin-5-yl)phenyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-14-7-12(8-15(25-2)16(14)23)10-4-3-5-11(6-10)13-9-21-18(20)22-17(13)19/h3-9,23H,1-2H3,(H4,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWFQBSKOIATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=CC=C2)C3=CN=C(N=C3N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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